molecular formula C13H8F3N3O2S2 B15168713 N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide CAS No. 646040-65-5

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B15168713
CAS No.: 646040-65-5
M. Wt: 359.4 g/mol
InChI Key: XQJKZXNOBKRFRH-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide (CAS 646040-65-5) is a synthetic organic compound with the molecular formula C 13 H 8 F 3 N 3 O 2 S 2 and a molecular weight of 359.347 g/mol . This benzothiadiazole-based chemical features a sulfonamide group, a key functional moiety found in a wide range of pharmacologically active substances . Sulfonamides, in general, are known to act as inhibitors of enzymes like dihydropteroate synthase, which is a established target for antibacterial agents . While the specific research applications for this compound are still being explored, its structural class is of significant interest in medicinal chemistry. Related benzodiazole architectures have demonstrated promising antibacterial activity in research settings, including against Mycobacterium tuberculosis , suggesting potential for the development of novel anti-infective agents . The presence of the electron-withdrawing trifluoromethylphenyl group can influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646040-65-5

Molecular Formula

C13H8F3N3O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide

InChI

InChI=1S/C13H8F3N3O2S2/c14-13(15,16)8-1-3-9(4-2-8)19-23(20,21)10-5-6-11-12(7-10)18-22-17-11/h1-7,19H

InChI Key

XQJKZXNOBKRFRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC3=NSN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity. The final product is often recrystallized from solvents like toluene to achieve the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Class/Name Core Structure Substituents/Modifications Key Properties/Findings Reference
Target Compound Benzothiadiazole 5-Sulfonamide-N-[4-(CF₃)phenyl] High lipophilicity (CF₃), rigid core for binding, sulfonamide enhances solubility
N-(3-(CF₃)phenyl) Guanidines Guanidine CF₃ at N'-aryl; halogen/methyl substituents CF₃ improved affinity in compound 36 (Ki = 12 nM), but substitutions (e.g., 5-CF₃) reduced affinity in other series
1,3,4-Thiadiazole Derivatives Thiadiazole Methylphenyl groups; thioether linkages Lower solubility due to non-polar substituents; used in antimicrobial/anticancer agents
Triazole-Thiadiazine Derivatives Triazole-Thiadiazine CF₃ and chloro substituents on phenyl rings Enhanced electronic effects from CF₃; chloro adds steric hindrance, altering selectivity
Sulfonamide-Isoxazole/Thiadiazole Isoxazole/Thiadiazole Sulfonamide linked to heterocycles Reduced rigidity compared to benzothiadiazole; variable binding depending on substituents

Key Comparative Insights

Core Structure Impact :

  • The benzothiadiazole core in the target compound offers rigidity and electron deficiency, favoring interactions with aromatic residues in proteins. In contrast, guanidine-based analogues (e.g., ) exhibit conformational flexibility, which may reduce binding specificity .
  • Thiadiazole derivatives () lack the fused aromatic system of benzothiadiazole, resulting in weaker π-π interactions but higher synthetic accessibility .

Substituent Effects :

  • The para-CF₃ group on the phenyl ring enhances lipophilicity and metabolic stability compared to methyl or halogen substituents (e.g., compound 49 in showed reduced affinity when CF₃ replaced methylthio) .
  • Halogen substitutions (e.g., 6-fluoro or 5-bromo in ) improved binding affinity in some series but were detrimental in others, highlighting context-dependent effects .

In triazole-thiadiazine derivatives (), the absence of a sulfonamide group shifts interaction modes toward hydrophobic or halogen-bonding interactions .

Biological Activity Trends :

  • Guanidine-based CF₃ derivatives () showed nM-level affinity for the PCP binding site, but substitutions in the N'-aryl group led to variability (e.g., 5-CF₃ reduced affinity by 50%) .
  • Thiadiazole derivatives () are broadly used in medicinal chemistry but lack targeted data for direct comparison with the benzothiadiazole scaffold .

Biological Activity

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide (CAS No. 646040-65-5) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a trifluoromethyl group and a sulfonamide moiety, contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H8F3N3O2S2
Molecular Weight 359.4 g/mol
IUPAC Name This compound
CAS Number 646040-65-5

The compound's structure allows for interactions with various biological targets, leading to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus (including MRSA)

For instance, a study demonstrated that derivatives of this compound had minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against Mycobacterium species . The mechanism behind this activity is thought to involve the inhibition of key enzymes necessary for bacterial survival.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival. For example:

  • Cell Lines Tested : HepG2 (liver cancer), MonoMac6 (monocytic leukemia)
  • Results : The compound demonstrated cytotoxic effects at specific concentrations without significant cytostatic activity up to 100 µM .

Enzyme Inhibition

This compound has been evaluated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings suggest moderate inhibition with IC50 values comparable to some clinically used drugs . This property may be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration into cellular membranes.
  • Target Binding : The sulfonamide group allows for interaction with various enzymes and receptors, modulating their activities.
  • Reactive Intermediates : The compound can form reactive intermediates that may disrupt cellular processes in target organisms or cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in different applications:

  • Study on Antimicrobial Efficacy : A research team evaluated the compound against drug-resistant strains of bacteria. Results indicated a notable reduction in bacterial viability compared to controls.
  • Evaluation as an Anticancer Agent : In vitro assays showed that treatment with this compound resulted in increased apoptosis markers in liver cancer cells.
  • Enzyme Inhibition Study : A comparative analysis was conducted with known AChE inhibitors; the compound exhibited competitive inhibition patterns similar to established drugs.

Q & A

Basic Question: What are the optimal synthetic routes for N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with sulfonylation of the benzothiadiazole core followed by coupling with 4-(trifluoromethyl)aniline. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature Control: Maintain temperatures between 0–5°C during sulfonylation to prevent side reactions .
  • Reagents: Employ coupling agents like EDC/HOBt for amide bond formation .
  • Purity Monitoring: Use TLC and HPLC to track reaction progress and isolate intermediates .
    Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationClSO₃H, DCM, 0°C65–75≥95%
Amide CouplingEDC, HOBt, DMF50–60≥90%

Advanced Question: How can structural discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:
Crystallographic refinements using SHELX (e.g., SHELXL) are critical. Strategies include:

  • Twinned Data Handling: Use the TWIN/BASF commands in SHELX to refine twinned crystals .
  • High-Resolution Data: Collect data at <1.0 Å resolution to resolve electron density ambiguities .
  • Validation Tools: Employ PLATON or CCDC Mercury to validate hydrogen bonding and π-π interactions .
    Example Finding: A study resolved disorder in the trifluoromethyl group using iterative refinement cycles in SHELXL, achieving an R-factor of 0.039 .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR detects trifluoromethyl groups (δ = -60 to -65 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 399.08) .
  • IR Spectroscopy: Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) .
    Advanced Tip: Pair with XPS to confirm sulfur oxidation states .

Advanced Question: How do solvent effects influence biological activity data in enzyme inhibition assays?

Methodological Answer:

  • Solvent Compatibility: DMSO >5% can denature enzymes; use ≤1% for in vitro assays .
  • Buffer Systems: Phosphate buffers (pH 7.4) mimic physiological conditions but may chelate metal ions .
  • Contradiction Example: A study reported IC₅₀ variations of 2.5 µM (aqueous buffer) vs. 5.8 µM (DMSO-containing) due to protein binding interference .

Basic Question: What biological targets are associated with this compound?

Methodological Answer:

  • Enzyme Targets: Carbonic anhydrase IX (CA IX) inhibition due to sulfonamide-Zn²⁺ interaction .
  • Receptor Binding: Fluorinated aryl groups enhance affinity for kinase ATP pockets (e.g., EGFR) .
  • Assay Design: Use fluorescence polarization or SPR for binding kinetics .

Advanced Question: How can metabolic stability be improved via structural modifications?

Methodological Answer:

  • Prodrug Strategies: Introduce ester moieties (e.g., morpholine sulfonamide) to enhance oral bioavailability .
  • Deuteriation: Replace labile hydrogens with deuterium to slow CYP450 metabolism .
  • Metabolite Identification: Use LC-MS/MS to track in vitro hepatic microsomal degradation .

Basic Question: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with CA IX .
  • QSAR Models: Utilize Hammett constants (σ) for trifluoromethyl substituent effects .
  • MD Simulations: GROMACS for stability analysis of protein-ligand complexes .

Advanced Question: How do polymorphic forms affect physicochemical properties?

Methodological Answer:

  • Crystallization Screening: Use solvent/anti-solvent pairs (e.g., acetone/water) to isolate polymorphs .
  • DSC/TGA: Identify melting points and thermal stability differences between forms .
  • Bioimpact: Form I (mp 215°C) showed 3x higher aqueous solubility than Form II (mp 227°C) .

Basic Question: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation: Handle volatile intermediates (e.g., ClSO₃H) in fume hoods .
  • PPE: Use fluoropolymer-coated gloves to prevent permeation by DMSO .
  • Waste Disposal: Quench sulfonyl chlorides with ice-cold NaHCO₃ before disposal .

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